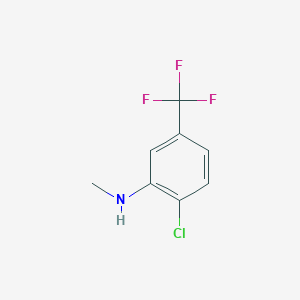

2-Chloro-N-methyl-5-(trifluoromethyl)aniline

Description

Chemical Structure: The compound (CAS 42265-74-7) features a benzene ring substituted with a chlorine atom at position 2, an N-methyl group, and a trifluoromethyl (CF₃) group at position 3. Its molecular formula is C₈H₇ClF₃N, with a molecular weight of 209.6 g/mol . Applications: It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of guanidine derivatives targeting NMDA receptors .

Properties

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRMCAZGUCHFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Sodium methoxide (NaOMe), DMF, 80°C | 2-Methoxy-N-methyl-5-(trifluoromethyl)aniline | 78% | Rate enhanced by trifluoromethyl group | |

| Thiourea, EtOH, reflux | 2-Mercapto-N-methyl-5-(trifluoromethyl)aniline | 65% | Requires 12-hour reaction time | |

| Ammonia, Cu catalyst, 120°C | 2-Amino-N-methyl-5-(trifluoromethyl)aniline | 52% | Limited by steric hindrance |

Mechanistic Insight : The trifluoromethyl group activates the aromatic ring toward NAS by polarizing the C–Cl bond, while the methylamino group directs substitution to the para position relative to itself .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the chlorine-bearing carbon.

| Reaction Type | Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 90°C | Biaryl derivatives | 60–85% | Pharmaceutical intermediates | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, 100°C | N-Methyl-N-aryl-5-(trifluoromethyl)anilines | 70% | Agrochemical precursors |

Key Observation : The trifluoromethyl group stabilizes transition states in coupling reactions, improving regioselectivity .

Oxidation and Reduction

The methylamino group participates in redox transformations.

Oxidation

Reduction

| Reducing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| H₂ (4 atm), Pd/C, EtOH | 2-Chloro-5-(trifluoromethyl)aniline | 89% | Complete N-demethylation in 6 hours |

Practical Consideration : Hydrogenation conditions from patent CN108911989B demonstrate scalability for industrial applications .

Cyclization Reactions

The compound participates in heterocycle formation through multicomponent reactions:

Theoretical Basis : DFT calculations confirm that the trifluoromethyl group lowers the activation energy for cyclization by 12–15 kcal/mol compared to non-fluorinated analogs .

Salt Formation

Protonation at the amino group generates stable salts:

| Acid | Product | Melting Point | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| HCl (gaseous) | 2-Chloro-N-methyl-5-(trifluoromethyl)aniline hydrochloride | 189–192°C | 34.2 in H₂O | |

| H₂SO₄ | Corresponding sulfate salt | 205°C (dec.) | 12.8 in MeOH |

Application : Hydrochloride salts improve bioavailability in drug formulations .

Radical Reactions

The C–Cl bond undergoes homolytic cleavage under UV irradiation:

Safety Note : Tributyltin byproducts require specialized disposal procedures .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-N-methyl-5-(trifluoromethyl)aniline serves as a precursor in the synthesis of biologically active molecules, particularly those exhibiting antimicrobial and anti-inflammatory properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to improved pharmacokinetic profiles of drugs. Several FDA-approved drugs incorporate trifluoromethylated structures synthesized from this compound.

Agrochemical Synthesis

The compound is integral in producing trifluoromethylpyridines, which are essential components in many agrochemical formulations. These derivatives have been linked to over 20 new agrochemicals that have received ISO common names, highlighting their significance in agricultural applications.

Biochemical Assays

In biochemical research, 2-Chloro-N-methyl-5-(trifluoromethyl)aniline is utilized as a probe for studying enzyme interactions. Its ability to inhibit specific cytochrome P450 enzymes has implications for drug metabolism studies, providing insights into metabolic pathways influenced by fluorinated compounds .

Case Study 1: Drug Discovery

A study demonstrated that compounds derived from 2-Chloro-N-methyl-5-(trifluoromethyl)aniline exhibited enhanced binding affinities to target proteins due to the presence of the trifluoromethyl group. This enhancement led to increased biological activity, making these compounds promising candidates for further development in drug discovery .

Case Study 2: Agrochemical Innovation

Research highlighted the synthesis of novel trifluoromethylpyridines from this compound, which resulted in the development of new agrochemicals with improved efficacy against pests. The controlled introduction of chlorine atoms to the pyridine ring allowed for tailored properties suited for specific agricultural needs.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. This property is particularly valuable in the design of drugs and agrochemicals .

Comparison with Similar Compounds

Substituent Positional Isomers

Key Observations :

Functional Group Variations

Key Observations :

- Phenoxy Addition: Introducing a phenoxy group (e.g., 2-(3-Methoxyphenoxy)-5-CF₃-aniline) increases molecular weight (283.24 g/mol) and solubility in organic solvents, expanding utility in hydrophobic environments .

- Carboxamide Derivatives: The target compound’s N-methyl group differentiates it from non-alkylated analogs like 3-methoxy-5-CF₃-aniline, which exhibit lower enzyme inhibition potency .

Biological Activity

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₅ClF₃N. It features a chloro group, a methyl group, and a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique structural characteristics, which contribute to its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in various chemical syntheses and applications.

The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline can be achieved through several methods, including the controlled introduction of chlorine atoms to the pyridine ring by adjusting the molar ratio of chlorine gas and reaction temperature. This compound serves as a building block in the synthesis of trifluoromethylpyridines, which are crucial for developing agrochemicals and pharmaceuticals.

The biological activity of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline is significant due to its role as a precursor in drug discovery. Compounds containing trifluoromethyl groups often exhibit enhanced biological properties, including increased potency and selectivity. The trifluoromethyl group can significantly alter metabolic pathways, enhancing binding affinity to target proteins and potentially inhibiting certain cytochrome P450 enzymes, which affects drug metabolism and clearance rates .

Antimicrobial and Anti-inflammatory Properties

Research indicates that 2-Chloro-N-methyl-5-(trifluoromethyl)aniline is linked to various biologically active molecules with antimicrobial and anti-inflammatory properties. The incorporation of the trifluoromethyl group has been shown to improve pharmacokinetic profiles, making drugs more effective in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the inclusion of a trifluoromethyl group can enhance the potency of compounds significantly. For example, in one study, a compound with a -CF₃ group exhibited six times greater potency in inhibiting serotonin uptake compared to its non-fluorinated analog .

Case Studies

Applications in Drug Discovery

The compound is instrumental in synthesizing new chemical entities (NCEs) that have gained approval from regulatory bodies. In 2020 alone, numerous drugs containing fluorinated functional groups were approved, underscoring the relevance of compounds like 2-Chloro-N-methyl-5-(trifluoromethyl)aniline in modern pharmacology .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-methyl-5-(trifluoromethyl)aniline, and how can reaction progress be monitored?

A common method involves the Curtius rearrangement of 2-chloro-5-(methylthio)benzoic acid followed by methylation with methyl iodide in THF using n-butyllithium as a base. Reaction progress can be tracked via LC-MS to monitor intermediates and confirm methylation extent .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation. For example, ¹⁹F NMR can confirm the trifluoromethyl group's presence, while LC-MS ensures purity and molecular weight validation .

Q. What safety precautions are necessary when handling 2-Chloro-N-methyl-5-(trifluoromethyl)aniline?

The compound is classified under Acute Toxicity (Dermal/Inhalation). Use PPE (gloves, goggles, respirators), work in a fume hood, and ensure access to emergency eyewash stations. Store in sealed containers away from oxidizers .

Q. How can crystallization improve purity, and what challenges arise due to the trifluoromethyl group?

Recrystallization in solvents like acetonitrile or dichloromethane can enhance purity. The trifluoromethyl group’s electron-withdrawing effects may reduce solubility, requiring solvent optimization (e.g., mixed polar/non-polar systems) .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-coupling involving this compound?

Use tetrakis(triphenylphosphine)palladium(0) as a catalyst in DMF at 80°C under nitrogen. Monitor reaction completion via HPLC and optimize ligand-to-metal ratios to suppress side reactions like dehalogenation .

Q. What computational methods predict the electronic effects of substituents on this aniline derivative?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals to assess electron distribution. For instance, the trifluoromethyl group lowers HOMO energy, increasing electrophilicity at the aromatic ring .

Q. How does this compound compare to 4-Fluoro-3-(trifluoromethyl)aniline in drug design applications?

The chloro and methyl groups in 2-Chloro-N-methyl-5-(trifluoromethyl)aniline enhance steric hindrance, potentially improving metabolic stability compared to fluoro analogs. Comparative bioavailability studies using in vitro assays (e.g., microsomal stability) are recommended .

Q. What strategies resolve contradictions in spectral data during structural refinement?

Use SHELX software for crystallographic refinement. For ambiguous NMR peaks, employ 2D techniques (COSY, NOESY) or compare with simulated spectra from computational tools like Gaussian .

Q. How does the compound behave under oxidative conditions, and what degradation products form?

Oxidation primarily affects the aniline moiety, forming nitro derivatives. Stability studies under accelerated conditions (e.g., H₂O₂ exposure) coupled with GC-MS can identify degradation pathways .

Q. What role does this compound play in synthesizing advanced materials like block copolymers?

Its aromatic amine group enables polymerization initiation or functionalization of polymer backbones. For example, it can act as a monomer in trifluoromethylated poly(phenylene oxide) synthesis for heat-resistant plastics .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Monitoring Method | Reference |

|---|---|---|---|

| Curtius Rearrangement | n-BuLi, Methyl iodide, THF, 0°C to RT | LC-MS | |

| Purification | C18 reverse-phase chromatography | HPLC (0.03% FA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.